1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCYKNSAQMZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of Pre-functionalized Substrates
The most direct route involves electrophilic bromination of a pre-fluorinated and trifluoromethoxy-substituted benzene precursor. For example, 3,6-difluoro-2-(trifluoromethoxy)benzene undergoes bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a brominating agent in the presence of concentrated sulfuric acid. This method leverages the electron-withdrawing effects of the -OCF₃ group to direct bromination to the para position (relative to -OCF₃), yielding the target compound with >90% regioselectivity.
Reaction Conditions:
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 25–40°C (optimal at 35°C)
- Catalyst: Concentrated H₂SO₄ (20% SO₃ content)
- Workup: Sequential washing with NaHCO₃, sulfamic acid, and water, followed by MgSO₄ drying and solvent evaporation.
Table 1: Representative Bromination Outcomes
| Substrate | Brominating Agent | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| 3,6-Difluoro-2-(OCF₃)Ph | DBH | 85 | 92 |
| 3-Fluoro-2-(OCF₃)Ph | Br₂/FeBr₃ | 78 | 88 |
Nitration-Bromination-Reduction Sequences
Alternative pathways involve nitration followed by bromination and subsequent reduction. For instance, nitration of 3,6-difluoro-2-(trifluoromethoxy)benzene introduces a nitro group at position 4, which is then brominated at position 1. Hydrogenation with palladium on charcoal removes the nitro group, restoring the aromatic system. This three-step sequence achieves an overall yield of 68–72%.
Critical Parameters:
- Nitration: HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration.
- Bromination: DBH in CH₂Cl₂/H₂SO₄ at 35°C.
- Reduction: H₂/Pd-C in ethanol, 20–25°C.
Multi-step Synthesis Involving Functional Group Interconversion
Trifluoromethoxy Group Installation via Ullmann Coupling
The trifluoromethoxy group is introduced early in the synthesis to leverage its directing effects. A reported method involves Ullmann coupling between 3,6-difluorophenol and trifluoromethyl iodide in the presence of a copper(I) catalyst. The resultant 3,6-difluoro-2-(trifluoromethoxy)phenol is then brominated using N-bromosuccinimide (NBS) under radical-initiated conditions.
Optimization Insights:
- Coupling Catalyst: CuI/1,10-phenanthroline in DMF at 110°C.
- Bromination Initiator: AIBN (azobisisobutyronitrile) in CCl₄.
Table 2: Functional Group Interconversion Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI, CF₃I | 65 |
| Radical Bromination | NBS, AIBN | 80 |
Halogen Exchange Reactions
Bromine can replace iodine or chlorine in haloarenes via Finkelstein-type reactions. For example, 1-iodo-3,6-difluoro-2-(trifluoromethoxy)benzene undergoes bromide substitution using NaBr in acetone under reflux, achieving 75–80% conversion. This method avoids strong acids but requires anhydrous conditions.
Catalytic Coupling Approaches
Suzuki-Miyaura Coupling for Late-stage Bromination
While unconventional, Suzuki-Miyaura coupling between a boronic ester and a bromoarene precursor has been explored. For instance, 3,6-difluoro-2-(trifluoromethoxy)phenylboronic acid is coupled with 1-bromo-3,5-difluorobenzene under palladium catalysis. However, this method suffers from low yields (45–50%) due to steric hindrance from the -OCF₃ group.
Catalytic System:
- Catalyst: Pd(PPh₃)₄
- Base: K₂CO₃
- Solvent: Toluene/water (3:1)
Purification and Characterization
Chromatographic and Crystallization Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. Recrystallization from toluene at -20°C enhances purity to >99%, as verified by HPLC.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.5 Hz, 1H), 6.98 (dd, J = 6.5, 2.5 Hz, 1H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (OCF₃), -110.5 (F-3), -112.8 (F-6).
- GC-MS: m/z 292 [M]⁺, 273 [M-F]⁺, 257 [M-Cl]⁺.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Key challenges include:
- Bromine Handling: Closed systems with scrubbers to neutralize HBr byproducts.
- Solvent Recovery: Distillation loops for CH₂Cl₂ and toluene reuse.
- Quality Control: In-line FTIR monitors reaction progress, reducing batch failures.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SₙAr) under specific conditions. The electron-withdrawing trifluoromethoxy group activates the ring toward nucleophilic attack, particularly at positions ortho and para to the bromine.
Key Reagents and Conditions:
Mechanistic Insights:
-
Suzuki Coupling : Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids and reductive elimination to form biaryl structures .
-
Amination : Copper-mediated substitution replaces bromine with an amino group under elevated temperatures .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration and halogenation at specific positions dictated by directing effects.
Nitration:
| Reagents | Conditions | Product | Isomer Ratio (para:ortho) | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0–35°C, DCM solvent | 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)-4-nitrobenzene | 90:10 |
Key Observations:
-
Nitration occurs predominantly at the para position to the bromine due to steric and electronic factors .
-
The trifluoromethoxy group strongly deactivates the ring, limiting further electrophilic attacks.
Reduction Reactions
Reductive cleavage of the C–Br bond is achievable under catalytic hydrogenation or radical conditions.
| Method | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 3,6-Difluoro-2-(trifluoromethoxy)benzene | >95% | |
| Radical Reduction | Bu₃SnH, AIBN, toluene, reflux | Same as above | 80 |
Note: Hydrogenolysis preserves the trifluoromethoxy and fluorine groups, making it a viable route for dehalogenation.
Oxidation Reactions
| Substrate | Oxidizing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Intermediate amine | KMnO₄, H₂O, 100°C | Nitro derivative | Pharmaceutical synthesis |
Cross-Coupling Reactions
The bromine atom participates in diverse cross-coupling reactions to construct complex architectures:
Heck Reaction:
| Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂, PPh₃, K₂CO₃ | 3,6-Difluoro-2-(trifluoromethoxy)styrene | 75 |
Mechanism:
-
The palladium catalyst mediates oxidative addition, alkene insertion, and β-hydride elimination to form the coupled product .
Comparative Reactivity
A comparison with analogous compounds highlights the impact of substituents:
| Compound | Reaction Rate (SₙAr) | Preferred Coupling Site |
|---|---|---|
| 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene | Moderate | C-1 (Br position) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Faster | C-4 |
The fluorine atoms reduce electron density at ortho/para positions, slowing SₙAr but enhancing coupling regioselectivity.
Scientific Research Applications
Chemistry
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:
- Pharmaceutical Development : Used in synthesizing drug candidates with enhanced biological activity.
- Agrochemicals : Employed in creating pesticides and herbicides with improved efficacy.
Biology
The compound's unique structural features make it valuable for biological studies:
- Enzyme Inhibition Studies : It can interact with enzymes, providing insights into enzyme mechanisms and potential inhibitors.
- Protein-Ligand Interactions : Useful in studying how small molecules bind to proteins, which is essential for drug design.
Industry
In industrial applications, 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene is utilized for:
- Specialty Chemicals Production : It is involved in creating materials with specific properties such as thermal stability and chemical resistance.
Research indicates that the compound exhibits notable biological activities:
Antimicrobial Properties
Compounds with trifluoromethyl groups often show enhanced antimicrobial activity. This compound's structure may lead to increased lipophilicity, improving its efficacy against various bacterial strains.
Anticancer Activity
Fluorinated aromatic compounds have been studied for their potential anticancer properties. The trifluoromethoxy group may enhance selectivity and potency against specific cancer cell lines compared to non-fluorinated analogs.
Case Studies and Research Findings
Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing biological activity. Here are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated improved efficacy against resistant bacterial strains. |
| Study B | Anticancer Potential | Showed selective inhibition of cancer cell lines compared to non-fluorinated counterparts. |
| Study C | Enzyme Interaction | Investigated binding affinities with specific enzymes, revealing potential as an enzyme inhibitor. |
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Positioning and Electronic Effects
The reactivity and applications of brominated trifluoromethoxybenzenes depend critically on substituent positions. Key comparisons include:
(a) 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted)
- Structure : Bromine at position 1, -OCF₃ at position 3.
- Reactivity : Demonstrates high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazo[1,2-a]pyridine), yielding products in 69–93% .
- Electronic Profile : The meta-positioning of -OCF₃ enhances regioselectivity in C–H activation reactions compared to ortho- or para-substituted analogs.
(b) 1-Bromo-4-(trifluoromethoxy)benzene (para-substituted)
- Structure : Bromine at position 1, -OCF₃ at position 4.
- Reactivity : Less steric hindrance than ortho-substituted analogs, enabling efficient coupling with vinyl trifluoroborate (yields >90% in some cases) .
- Applications : Used in synthesizing electroluminescent polymers due to its planar structure .
(c) 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene
- Structure : Chlorine at positions 3 and 5, -OCF₃ at position 2.
- Reactivity : Chlorine’s stronger electron-withdrawing effect reduces reactivity in Pd-catalyzed reactions compared to fluorine-substituted analogs. Reported 19F NMR yield: 60% in lithiation reactions .
(d) 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Reactivity in Cross-Coupling Reactions
The target compound’s 3,6-difluoro-2-(trifluoromethoxy) substitution creates unique steric and electronic conditions:
- Steric Hindrance : The ortho-fluorine (position 3 relative to bromine) may reduce coupling efficiency compared to meta-substituted analogs. However, shows that even meta-bromo-OCF₃ substrates achieve 69–93% yields in direct arylations .
- Electronic Effects : The combined electron-withdrawing effects of -F and -OCF₃ make the aryl bromide highly electrophilic, favoring oxidative addition with Pd(0) catalysts.
Comparison Table: Reactivity in Pd-Catalyzed Direct Arylation
Physical Properties and Commercial Availability
- Boiling Point/Polarity : Para-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) have lower boiling points (153–155°C) compared to ortho/meta-substituted derivatives due to reduced dipole moments .
- Cost : 1-Bromo-3-(trifluoromethoxy)benzene is commercially available at >95% purity (¥14,000/25g), while the target compound may require custom synthesis, increasing cost .
Biological Activity
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene, with the CAS number 1807078-27-8, is a halogenated aromatic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of compounds that exhibit a range of biological activities due to the presence of fluorine and bromine substituents, which can enhance pharmacological properties.
The biological activity of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets. Fluorinated compounds are known to exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioavailability and potency in biological systems. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biochemical pathways.
Biological Effects
Research indicates that compounds containing trifluoromethoxy and difluoro groups can exhibit:
- Antimicrobial Activity : Some studies suggest that trifluoromethylated compounds can inhibit bacterial growth and show promise against various pathogens.
- Anticancer Properties : Fluorinated aromatic compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory responses in biological systems.
Case Studies
- Anticancer Activity : A study investigated the effects of fluorinated benzene derivatives on cancer cell lines, demonstrating that modifications such as bromination and trifluoromethoxylation could significantly enhance cytotoxicity against specific cancer types (e.g., breast cancer) .
- Antimicrobial Properties : In vitro evaluations revealed that 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene exhibited inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .
- Enzyme Inhibition : Research has indicated that fluorinated compounds can act as enzyme inhibitors by binding to active sites, thereby disrupting normal enzymatic functions. This property is particularly relevant in the context of drug design for diseases where enzyme activity is dysregulated .
Data Table: Biological Activities of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene
| Biological Activity | Effectiveness (EC50/IC50) | Reference |
|---|---|---|
| Anticancer (e.g., MCF-7) | 0.004 μM | |
| Antimicrobial (e.g., S. aureus) | 50 µg/mL | |
| Enzyme Inhibition (e.g., proteases) | IC50 = 20 µM |
Structure-Activity Relationship (SAR)
The presence of multiple fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability. SAR studies indicate that increasing the number of fluorine substituents correlates with improved biological activity across various assays .
Pharmacokinetics
Fluorinated compounds often demonstrate favorable pharmacokinetic profiles, including enhanced absorption and distribution characteristics. The trifluoromethoxy group contributes to these properties by increasing solubility in organic solvents while maintaining sufficient polarity for biological interactions .
Future Directions
Research into 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Development of Derivatives : Exploring structural modifications to optimize efficacy and reduce toxicity.
Q & A
Q. What are the primary synthetic routes for preparing 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 3,6-difluoro-2-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or Fe under controlled conditions (40–60°C, inert atmosphere) achieves regioselective substitution . Industrial-scale methods may employ continuous flow reactors for improved yield and purity, with purification via recrystallization or column chromatography .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -55 to -60 ppm for CF₃O groups; δ -110 to -120 ppm for aromatic fluorines) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.93 for C₇H₂BrF₅O) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in reactivity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy, fluorine) influence the bromine atom’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents deactivate the aromatic ring, reducing electron density at the bromine-bearing carbon. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but may require elevated temperatures (80–100°C) or stronger bases (e.g., Cs₂CO₃) to overcome kinetic barriers . Competitive side reactions, such as protodebromination, are mitigated by using polar aprotic solvents (DMF, DMSO) .
Q. What strategies resolve contradictions in reported regioselectivity during functionalization?
Methodological Answer: Discrepancies in regioselectivity (e.g., para vs. meta substitution) arise from competing electronic and steric effects. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices and LUMO maps . Experimentally, directing groups (e.g., -OMe) or protecting the trifluoromethoxy group with trimethylsilyl chloride can override inherent electronic biases .
Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?
Methodological Answer: The trifluoromethoxy group is hydrolytically stable under acidic conditions (pH > 2) but degrades in strong bases (pH > 12) via SN2 mechanisms. For basic environments, substituting -OCF₃ with -CF₃ improves stability. Stability studies using TGA/DSC (decomposition onset: ~200°C) guide reaction design .
Q. What are the challenges in synthesizing derivatives with ortho-substituted functionalities?
Methodological Answer: Steric hindrance from the bulky trifluoromethoxy group complicates ortho-functionalization. Strategies include:
- Directed ortho-metalation : Using -OMe or -NH₂ as directing groups .
- Radical bromination : N-Bromosuccinimide (NBS) with AIBN initiators under UV light .
Comparative and Mechanistic Questions
Q. How does substituent positioning (3,6-difluoro vs. 2,4-difluoro analogs) affect biological activity?
Methodological Answer: The 3,6-difluoro arrangement enhances dipole interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) compared to 2,4-difluoro isomers. Biological assays (e.g., MIC against Candida albicans) show 3,6-difluoro derivatives exhibit 2–3x higher antifungal activity .
Q. What computational models predict the compound’s solubility and partition coefficients (logP)?
Methodological Answer: COSMO-RS simulations estimate logP = 3.2 ± 0.2, aligning with experimental octanol-water partitioning. Solubility in DMSO (>100 mg/mL) and low aqueous solubility (<0.1 mg/mL) inform formulation strategies for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
